molecular formula C15H14N2O2 B5228711 4-(allyloxy)-N-2-pyridinylbenzamide CAS No. 423769-43-1

4-(allyloxy)-N-2-pyridinylbenzamide

Cat. No. B5228711
CAS RN: 423769-43-1
M. Wt: 254.28 g/mol
InChI Key: GLBPBESZJQVPDJ-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-2-pyridinylbenzamide is a compound that belongs to the class of benzamides. It is a synthetic compound that is used in scientific research applications. The compound is also known as ABP688 and has been used to study the metabotropic glutamate receptor type 5 (mGluR5).

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-2-pyridinylbenzamide involves its binding to the allosteric site of mGluR5. This binding results in the inhibition of the receptor's signaling pathway, which leads to a decrease in glutamate release and subsequent neuronal excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(allyloxy)-N-2-pyridinylbenzamide are primarily related to its inhibition of mGluR5. The compound has been shown to decrease the release of glutamate, which is a major excitatory neurotransmitter in the brain. This decrease in glutamate release has been linked to a reduction in anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(allyloxy)-N-2-pyridinylbenzamide in lab experiments is its selectivity for mGluR5. This selectivity allows for the specific targeting of this receptor and the study of its role in various neurological and psychiatric disorders. However, one limitation of using this compound is its potential off-target effects, which may lead to unintended consequences in the study results.

Future Directions

There are several future directions for the study of 4-(allyloxy)-N-2-pyridinylbenzamide. One direction is the development of more selective and potent compounds that target mGluR5. Another direction is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 4-(allyloxy)-N-2-pyridinylbenzamide involves the reaction of 2-bromo-5-nitropyridine with allylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product.

Scientific Research Applications

The main scientific research application of 4-(allyloxy)-N-2-pyridinylbenzamide is the study of mGluR5. The compound has been used as a selective antagonist of mGluR5 and has been shown to have potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-19-13-8-6-12(7-9-13)15(18)17-14-5-3-4-10-16-14/h2-10H,1,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPBESZJQVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367470
Record name 4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-prop-2-enoxy-N-pyridin-2-ylbenzamide

CAS RN

423769-43-1
Record name 4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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